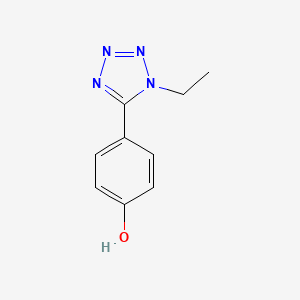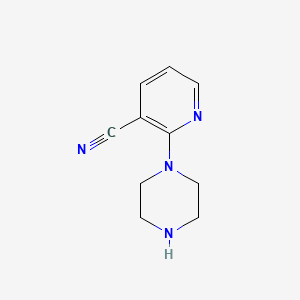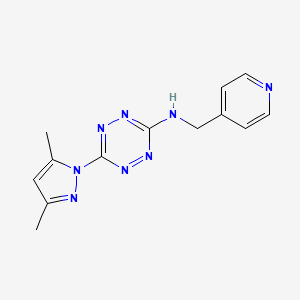![molecular formula C18H22N4O3 B2745455 N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034204-94-7](/img/structure/B2745455.png)
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a pyrazole ring (a type of aromatic ring containing nitrogen), a piperidine ring (a type of non-aromatic six-membered ring containing nitrogen), and a benzodioxine ring (a type of aromatic ring containing oxygen). Similar compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex, with multiple ring structures and functional groups. These structural features could potentially influence its physical properties and biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the pyrazole ring might undergo reactions typical of aromatic compounds, while the piperidine ring might undergo reactions typical of amines .Applications De Recherche Scientifique
Molecular Interaction and Structural Analysis
Studies have focused on the molecular interactions of related compounds, specifically antagonists and agonists for cannabinoid receptors, which are critical for understanding receptor-ligand interactions, developing pharmacophore models, and conducting comparative molecular field analysis (CoMFA) for quantitative structure-activity relationship (QSAR) modeling. These studies contribute to the broader understanding of molecular interactions at the receptor level, which is essential for drug discovery and development in various therapeutic areas (Shim et al., 2002).
Radioligand Binding Analysis
Research involving radioligand binding analysis to cannabinoid receptors using structural analogues sheds light on the affinity and selectivity of compounds towards CB1 and CB2 receptors. This research is instrumental in identifying potential therapeutic targets for disorders related to the endocannabinoid system (Lan et al., 1999).
Synthesis and Characterization of Heterocyclic Compounds
The synthesis and characterization of novel heterocyclic compounds derived from related molecular frameworks have been explored for their potential anti-inflammatory and analgesic properties. These studies not only contribute to the field of medicinal chemistry but also provide a foundation for the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Glycine Transporter 1 Inhibition
Identification of structurally related compounds as potent and orally available inhibitors for Glycine Transporter 1 (GlyT1) has been reported. Such compounds could be relevant for treating neurological disorders by modulating glycine levels in the central nervous system, highlighting the potential for research applications in neuropharmacology (Yamamoto et al., 2016).
Mécanisme D'action
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to interact with various kinases
Biochemical Pathways
Without knowledge of the compound’s specific target(s), it is difficult to determine the exact biochemical pathways it affects. Given the structural similarity to other compounds known to interact with kinases , it is possible that it could affect pathways involving these enzymes.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific target(s) and mode of action. Without this information, it is difficult to predict the exact effects. Modulation of kinase activity could potentially lead to a wide range of effects, given the role of these enzymes in numerous cellular processes .
Safety and Hazards
Orientations Futures
The future research directions for this compound would likely depend on its biological activity and potential therapeutic applications. For example, if it’s found to be an effective enzyme inhibitor, future research might focus on optimizing its potency and selectivity, or investigating its potential use in the treatment of diseases related to that enzyme .
Propriétés
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-12-10-17(21-20-12)22-8-6-13(7-9-22)19-18(23)16-11-24-14-4-2-3-5-15(14)25-16/h2-5,10,13,16H,6-9,11H2,1H3,(H,19,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVGUYLKQJPTHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[Cyano(cyclohexyl)methyl]-2-(3-nitrophenyl)acetamide](/img/structure/B2745372.png)



![Tert-butyl (3aR,7aS)-5-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2745378.png)


![N-(3-methoxybenzyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2745385.png)
![7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hcl](/img/structure/B2745386.png)

![4-{1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl}phenol](/img/structure/B2745388.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2745391.png)
